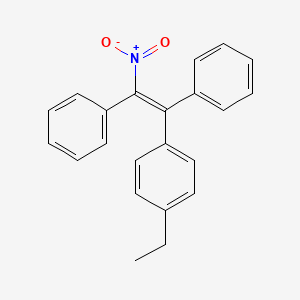
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is an organic compound characterized by its unique structure, which includes two phenyl groups, a p-ethylphenyl group, and a nitroethene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene typically involves the reaction of benzaldehyde derivatives with nitroalkenes under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde and nitroethane are reacted in the presence of a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives such as nitrobenzene.
Reduction: Amines such as aniline.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenyl-2-nitroethene: Lacks the p-ethylphenyl group, resulting in different chemical and biological properties.
1,2-Diphenyl-1-(p-methylphenyl)-2-nitroethene: Contains a p-methylphenyl group instead of a p-ethylphenyl group, leading to variations in reactivity and applications.
Uniqueness
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is unique due to the presence of the p-ethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
22393-64-2 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[(E)-2-nitro-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23(24)25)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
Clave InChI |
LJJUWMIOBZJDPG-QURGRASLSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















